molecular formula C16H17F3N4O B2632781 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448073-24-2

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2632781
CAS No.: 1448073-24-2
M. Wt: 338.334
InChI Key: QAMWICLXGRIOMW-UHFFFAOYSA-N
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Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, a trifluoromethyl group, and a urea moiety

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include its use as an antileishmanial, antimalarial, or anticancer agent.

  • Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Safety and Hazards

Based on the available information, this compound may pose certain hazards. For example, it has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Proper precautions should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or ureas.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the cyclopropyl ring. Similar compounds may include other pyrazole derivatives or ureas with different substituents. These compounds may exhibit similar or distinct biological activities based on their structural differences.

Comparison with Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole

  • (1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine

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Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-23-14(10-2-3-10)8-13(22-23)9-20-15(24)21-12-6-4-11(5-7-12)16(17,18)19/h4-8,10H,2-3,9H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMWICLXGRIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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